N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Overview
Description
N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a compound with a molecular formula of C21H32N2O3S and an average mass of 392.555 Da . This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules .
Chemical Reactions Analysis
N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .
Scientific Research Applications
The pyrrolidine ring is known for its bioactive properties and target selectivity, making it a valuable scaffold for designing new compounds with different biological profiles . This compound could be explored for its potential use in drug discovery, particularly in developing new therapeutic agents for treating human diseases .
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide is not well-documented. compounds containing the pyrrolidine ring often exert their effects by interacting with specific molecular targets and pathways. These interactions can involve binding to proteins, enzymes, or receptors, leading to changes in cellular processes and biological activity .
Comparison with Similar Compounds
N-cyclooctyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities.
Properties
IUPAC Name |
N-cyclooctyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c24-21(22-19-8-4-2-1-3-5-9-19)15-12-18-10-13-20(14-11-18)27(25,26)23-16-6-7-17-23/h10-11,13-14,19H,1-9,12,15-17H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZXOYIYQFBYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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